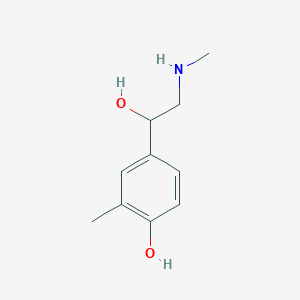

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

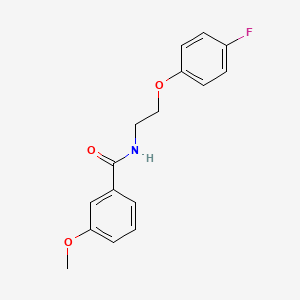

“4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen . It is also known as a prodrug of epinephrine .

Molecular Structure Analysis

The molecular formula of “4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” is C9H13NO3 . Its InChI code is 1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” include a molecular weight of 183.21 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Enzyme-Catalyzed Biotransformations

Research by Hopper and Cottrell (2003) explores the enzyme-catalyzed biotransformations of alkylphenols, including derivatives similar to the target compound, highlighting the potential of microbial enzymes in modifying phenolic compounds. This study shows the versatility of enzymes like 4-Ethylphenol methylenehydroxylase in hydroxylating alkylphenols to produce chiral alcohols, which has implications for the synthesis of enantiomerically pure compounds (Hopper & Cottrell, 2003).

Structural Analyses and Synthesis

The work of Brbot-Šaranović et al. (2001) focuses on the synthesis and structural analysis of enaminones, compounds structurally related to 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol. These studies are critical for understanding the molecular architecture and tautomeric behaviors of phenol-derived enaminones, which are relevant in designing compounds with specific optical properties (Brbot-Šaranović et al., 2001).

Novel Synthetic Pathways

Ianelli et al. (1995) discuss the synthesis of Z2055, a dopaminergic prodrug, demonstrating a novel pathway for stabilizing phenol-derived compounds in acidic conditions. This research presents a method for the isomerization and stabilization of phenolic structures in pharmaceutical synthesis, which could be applied to compounds with similar phenolic and amino-ethyl groups (Ianelli et al., 1995).

Safety and Hazards

The safety information for “4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol” includes several hazard statements such as H302, H312, H315, H319, H332, H335, and H412 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Wirkmechanismus

Mode of Action

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol acts as an adrenergic agonist . It interacts with its targets, the α-adrenergic and β-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility . This interaction results in changes in the physiological processes regulated by these receptors .

Biochemical Pathways

The compound affects the adrenergic signaling pathway. Upon binding to the α-adrenergic and β-adrenergic receptors, it triggers a series of biochemical reactions that lead to the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that mediates various cellular responses .

Pharmacokinetics

As a prodrug, it is expected to have enhanced absorption and stability compared to its parent compound, epinephrine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability need further investigation.

Eigenschaften

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7-5-8(3-4-9(7)12)10(13)6-11-2/h3-5,10-13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYQPNNFGOHQHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CNC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2938124.png)

![N-Cyclopropyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2938127.png)

![7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2938132.png)

![5-Methyl-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2938136.png)

![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)

![5-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2938143.png)

![2-adamantanyl-2-[(4-fluorophenyl)carbonylamino]-N-(2-methoxyethyl)acetamide](/img/structure/B2938146.png)